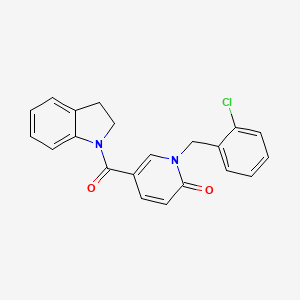
1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound "1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one" and its analogs are of interest in the field of organic chemistry due to their complex molecular structures and potential pharmacological activities. Research focuses on the synthesis, characterization, and analysis of their structural conformations and the interactions within crystals to understand their chemical properties better.
Molecular Conformation and Crystal Structure : The study of molecular conformation and crystal structure of similar compounds reveals detailed insights into their stereochemistry. For example, methyl 5′′-chloro-1′,1′′-dimethyl-2,2′′-dioxodispiro[indoline-3,2′-pyrrolidine-3′,3′′-indoline]-4′-carboxylate displays specific conformational characteristics, with its central pyrrolidine ring adopting an envelope conformation. The detailed analysis of hydrogen bonding and molecular packing in crystals underscores the compound's potential for further chemical modifications and applications in drug design (Kannan et al., 2012).
Synthetic Pathways and Reactions : Exploratory synthesis of functionalized pyridines and related heterocycles demonstrates the versatility of compounds structurally related to "1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one". These studies provide pathways for the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents yields 4H-pyrano[3,2-c]pyridines and related structures, showcasing the synthetic utility of indoline derivatives in creating bioactive molecules (Mekheimer et al., 1997).
Catalytic Applications and Material Science : Research into organic-inorganic hybrid compounds containing pyridine and similar heterocyclic frameworks has implications for material science and catalysis. The synthesis and structural characterization of zinc(II) carboxylates with pyridine ligands illustrate the potential for developing new materials with unique properties for catalysis and other applications (Dey et al., 2011).
Chemical Interactions and Supramolecular Chemistry : Studies on compounds with indoline and pyridine moieties often focus on their ability to form supramolecular aggregates through hydrogen bonding and π-π interactions. This aspect is crucial for designing compounds with specific molecular recognition capabilities and for understanding the fundamentals of supramolecular chemistry (Low et al., 2007).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-7-3-1-6-16(18)13-23-14-17(9-10-20(23)25)21(26)24-12-11-15-5-2-4-8-19(15)24/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKHREYNLDYPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-5-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2635249.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Amino-4-(4-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2635252.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2635256.png)

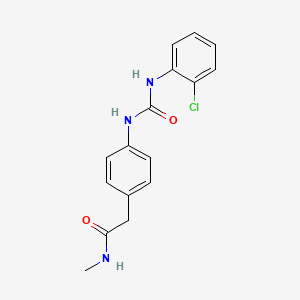

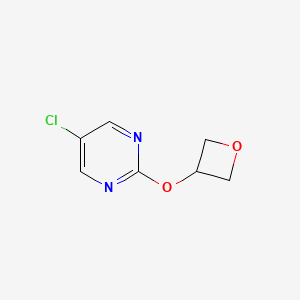
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzamide](/img/structure/B2635262.png)
![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)
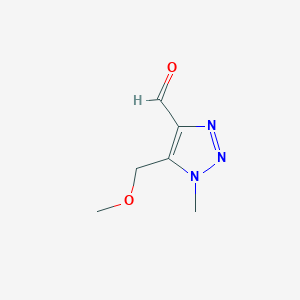
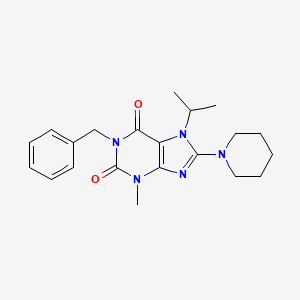
![N-[[4-[(4-Fluorophenyl)carbamoyl]phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2635271.png)